molecular formula C6H11N3O B12877826 3-Ethoxy-5-methyl-1H-pyrazol-4-amine CAS No. 87675-33-0

3-Ethoxy-5-methyl-1H-pyrazol-4-amine

Cat. No.: B12877826
CAS No.: 87675-33-0
M. Wt: 141.17 g/mol
InChI Key: SMYXHBKASRLJDP-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methyl-1H-pyrazol-4-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes an ethoxy group at the 3-position, a methyl group at the 5-position, and an amino group at the 4-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxy-2-methyl-1H-pyrazole with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Ethoxy-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methyl-1H-pyrazole: Similar structure but lacks the ethoxy group.

    5-Amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of an ethoxy group.

    3-Ethoxy-1-methyl-1H-pyrazol-4-amine: Similar but with a different substitution pattern.

Uniqueness

3-Ethoxy-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 3-position and the amino group at the 4-position makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

87675-33-0

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

3-ethoxy-5-methyl-1H-pyrazol-4-amine

InChI

InChI=1S/C6H11N3O/c1-3-10-6-5(7)4(2)8-9-6/h3,7H2,1-2H3,(H,8,9)

InChI Key

SMYXHBKASRLJDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NNC(=C1N)C

Origin of Product

United States

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